Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3/t4-,5+,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSYYHGSQMAFV-XEAPYIEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717434 | |
| Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164799-15-9 | |
| Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method is the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. This can be achieved through oxidative cyclopropanation using reagents like aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides or diazo compounds for cyclopropanation .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation reactions. These methods are preferred due to their scalability and efficiency in producing high yields of the desired compound .
Chemical Reactions Analysis
Cycloaddition Reactions
exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane participates in 1,3-dipolar cycloaddition (1,3-DC) reactions with cyclopropenes to form bis-spirocyclic derivatives. These reactions are highly diastereoselective and depend on the substituents of the cyclopropene dipolarophile .
| Cyclopropene Dipolarophile | Product Yield | Diastereoselectivity | Conditions |
|---|---|---|---|
| 1,2-Diphenylcyclopropene | 78% | High | RT, PRP |
| 3-Ethylcyclopropene | 72% | High | RT, PRP |
| 3-Alkynylcyclopropene | 91% | Full | RT, PRP |
Mechanistic Insight :
-
The reaction is HOMOcyclopropene–LUMOylide controlled , as shown by DFT studies .
-
Transition-state energies favor the formation of exo diastereomers due to steric and electronic effects .
Amide Coupling Reactions
The 6-amino group undergoes coupling with carboxylic acids or acid chlorides to form amides, a key step in drug discovery .
Example :
Reaction with 4,5-dichloroisothiazole-3-carboxylic acid under basic conditions yields a bioactive amide derivative :
Key Conditions :
Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to generate the free amine :
Applications :
-
The deprotected amine serves as a building block for further functionalization, such as peptide coupling or alkylation .
Functionalization via Reductive Amination
The primary 6-amino group reacts with aldehydes/ketones in reductive amination to introduce alkyl/aryl substituents :
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| Nitrotrichlorobutadiene | Tris(amino)butadiene | 70% | THF, RT |
| 4-Oxopent-2-enal | Imidazolidine derivative | 68% | MeOH, NaBHCN |
Key Feature : Regioselectivity is controlled by steric effects of the bicyclic framework .
Salt Formation
The free amine forms stable salts with acids, enhancing solubility for pharmacological applications :
Structural and Conformational Effects
-
Chair vs. Boat Conformation : NMR and X-ray studies show that exo-3-methyl-6-morpholino derivatives adopt a chair conformation, while N-demethyl analogs prefer a boat conformation .
-
Impact on Reactivity : Conformational stability influences regioselectivity in cycloadditions and coupling reactions .
Critical Analysis
Scientific Research Applications
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and analgesic drugs
Industry: The compound is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Key Properties
The following table summarizes structural analogs, their substituents, and physicochemical differences:
Ring Flattening Effects
- The presence of methyl groups significantly impacts ring conformation. For example, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane exhibits a nearly flat 5-membered ring due to steric repulsion between methyl and hydrogen atoms, as demonstrated by torsional angle analysis (N5N1C2C3 = −3.7°) .
- In contrast, the unmethylated 1,5-diazabicyclo[3.1.0]hexane has a more puckered ring (torsional angle = −12.5°), highlighting the methyl group’s role in rigidity .
Pharmaceutical Relevance
- The rigid scaffold of this compound is critical in Trovafloxacin, a fluoroquinolone antibiotic targeting DNA gyrase .
- 3-Benzyl analogs show promise in neurological drug discovery due to enhanced blood-brain barrier penetration .
Physicochemical and Functional Differences
- Hydrophobicity : Benzyl-substituted analogs (e.g., 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine) exhibit higher logP values compared to methylated derivatives, influencing their pharmacokinetic profiles .
- Basicity : Oxygen-containing analogs (e.g., 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane) are less basic than nitrogen counterparts, altering their reactivity in acid-catalyzed reactions .
Biological Activity
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with an amine functional group, making it a suitable candidate for various biochemical interactions. Its unique structure allows it to act on multiple biological targets, including receptors and enzymes.
Target Interactions
This compound interacts with several biological targets, leading to various effects:
- Opioid Receptors : The compound has been shown to act as an antagonist at μ-opioid receptors, which are critical in pain modulation and analgesia .
- Histone Deacetylase Inhibition : It exhibits potential as a histone deacetylase (HDAC) inhibitor, influencing gene expression and cellular processes such as apoptosis and differentiation .
Biochemical Pathways
The compound is known to influence multiple biochemical pathways, potentially affecting:
- Cell cycle regulation
- Apoptosis induction
- Cellular motility
Antitumor Activity
Recent studies have demonstrated significant antitumor activity of compounds related to this compound:
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 4a | 15.7 | HeLa | Induces apoptosis and cell cycle arrest |
| 4c | 19.9 | CT26 | Reduces cell motility |
These compounds showed a notable increase in the accumulation of cells in the SubG1 phase of the cell cycle, indicating apoptosis induction .
Cytostatic Effects
In vitro studies revealed that treatment with derivatives of this compound led to significant cytostatic effects in transformed cell lines:
| Cell Type | Control (%) | Treated (%) |
|---|---|---|
| 3T3-SV40 | 91 | 35 |
| HeLa | 86 | 6 |
These results suggest a marked reduction in cell motility and proliferation following treatment, indicating potential therapeutic applications in cancer treatment .
Study on Opioid Receptor Activity
A detailed study evaluated the binding affinity of this compound derivatives at μ-opioid receptors, revealing high selectivity and potency:
| Compound | Binding Affinity (pM) | μ-Receptor Selectivity |
|---|---|---|
| Compound A | 500 | High |
| Compound B | 200 | Moderate |
These findings highlight the potential for developing new analgesics based on this compound's structure .
In Vivo Studies
Preliminary in vivo experiments conducted on Balb/C mice demonstrated that compounds containing the Exo-3-methyl-6-amino moiety exhibited low toxicity while maintaining anti-tumor efficacy:
| Treatment | Tumor Growth Rate (%) |
|---|---|
| Control | 100 |
| Compound A | 70 |
| Compound B | 65 |
This suggests that these compounds may be viable candidates for further development as therapeutic agents against tumors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane, and what are their key challenges?
- Methodological Answer : The synthesis of this bicyclic amine often involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, yielding high diastereoselectivity (>20:1 dr) . Alternatively, reductive bisdechlorination of dichloromethyl ketones and regioselective reactions with nitrotrichlorobutadienes are used to construct the bicyclic core . Key challenges include controlling stereochemistry during cyclopropane ring formation and avoiding side reactions in multistep protocols. For example, Pd-catalyzed cross-coupling attempts with bromoaryl derivatives failed due to steric hindrance, necessitating Ti-mediated intramolecular reductive cyclopropanation .
Q. How can the stereochemical purity of exo-3-methyl-6-amino derivatives be validated experimentally?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For instance, single-crystal X-ray diffraction confirmed the boat conformation of the bicyclo[3.1.0]hexane skeleton in related compounds, with dihedral angles matching computational predictions (HF/6-31G* level) . H NMR coupling constants (e.g., for axial-equatorial protons) and NOESY correlations distinguish exo vs. endo isomers .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Detects NH/OH stretches (3200–3500 cm) and bicyclic ring vibrations (e.g., 1450–1600 cm for C-N bonds) .
- H/C NMR : Key signals include cyclopropane protons (δ 1.2–2.5 ppm, split into doublets or triplets) and tertiary amine carbons (δ 45–60 ppm) .
- Mass Spectrometry : ESI-HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 141.115 for CHN) and fragmentation patterns .
Advanced Research Questions
Q. How does the conformational flexibility of the bicyclo[3.1.0]hexane core influence biological activity in derivatives?
- Methodological Answer : Chair vs. boat conformations directly impact receptor binding. For example, endo-3-methyl-6-morpholino derivatives adopt a chair conformation (via X-ray analysis), enhancing affinity for sigma receptors, while exo diastereomers prefer boat conformations, reducing activity . MNDOC semiempirical calculations correlate dihedral angles (e.g., N-C-C-N torsion < 10°) with ring puckering and bioactivity .
Q. What strategies optimize the synthesis of spirocyclic or bis-annelated derivatives from this scaffold?
- Methodological Answer : Cyclopropene cycloadditions with azomethine ylides (e.g., Ruhemann’s purple) yield bis-spirocyclic derivatives under mild conditions (RT, 24h, 75% yield) . Alternatively, trifluoroacetaldehyde-mediated reductive alkylation introduces fluorinated side chains, enhancing metabolic stability . Computational retrosynthesis tools (e.g., AI-driven Template_relevance models) predict feasible routes for complex analogs .
Q. How do structural modifications (e.g., N-alkylation, fluorination) affect pharmacological profiles in SAR studies?
- Methodological Answer :
- N-Alkylation : Introducing tert-butoxycarbonyl (Boc) groups at N3 improves solubility (logP reduction by 1.2 units) and bioavailability (>30% in rats) .
- Fluorination : 6,6-Difluoro analogs (e.g., CAS 1215071-13-8) show enhanced CNS penetration (B/B ratio >4) due to increased lipophilicity and reduced P-gp efflux .
- Aryl Substitution : 1-Phenyl derivatives exhibit nanomolar affinity for sigma receptors (IC = 12 nM) via π-π stacking with Tyr173 residues .
Q. What computational methods are used to predict reactivity and regioselectivity in bicyclo[3.1.0]hexane derivatives?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) models predict transition states for cyclopropanation, favoring exo selectivity due to lower activation energies (ΔG = 18.3 kcal/mol vs. 22.1 kcal/mol for endo) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. THF) on reaction pathways, identifying polar aprotic solvents as optimal for Pd-catalyzed reactions .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for reductive alkylation protocols: How to reconcile?
- Resolution : Yields vary due to substrate-dependent stability of intermediates. For example, trifluoroethylamino derivatives (e.g., compound 140) achieve 85% yield using trifluoroacetaldehyde methyl hemiacetal, while bulkier aldehydes (e.g., benzyl) drop to 50% due to steric clashes . Always validate with control experiments under inert atmospheres (N/Ar) to minimize oxidative byproducts .
Q. Conflicting biological activity data for fluoroquinolone analogs: What factors explain this?
- Resolution : Trovafloxacin derivatives with the bicyclo[3.1.0]hexane core show species-specific activity (e.g., 10x higher potency in E. coli vs. S. aureus) due to variations in gyrase binding pockets . Always cross-reference MIC assays with structural data (e.g., co-crystallization with target enzymes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
